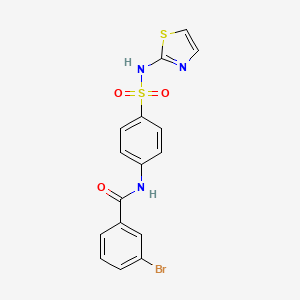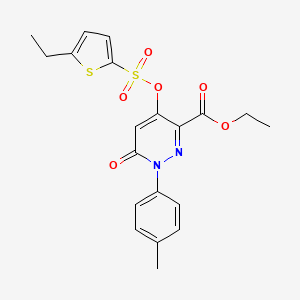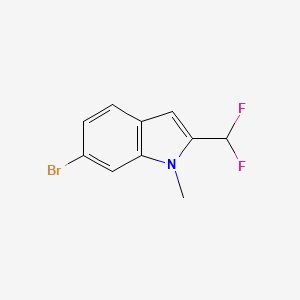![molecular formula C23H17N3O B2582526 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-06-7](/img/structure/B2582526.png)
1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline and pyrazole are both important heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are valuable scaffolds for drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of these compounds .
Molecular Structure Analysis
Quinoline, also known as benzopyridine, is a nitrogenous tertiary base containing a heteronucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives have been used in various chemical reactions. For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For quinoline, it is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been a subject of various synthesis and characterization studies, focusing on its structure and chemical properties. Notable research includes the synthesis of novel pyrazolo[4,3-c]quinoline derivatives, highlighting their potential as ligands for the estrogen receptor (Kasiotis, Fokialakis, & Haroutounian, 2006). Another study involved the synthesis and characterization of 3-Phenyl-5(2-Phenylthio-Quinolin-3-Yl)-1-(4-Methoxyphenyl)-2-Thiazoyl)-Pyrazoline, confirming its structure through X-ray diffraction and other methods (Liu Fang-ming, 2012).
Electroluminescence and Optical Properties
- Research has explored its application in electroluminescent devices. For instance, a study reported a novel synthesis method for 1H-pyrazolo[3,4-b]quinolines, which are luminophores used in these devices (Chaczatrian, Chaczatrian, Danel, & Tomasik, 2004). Additionally, studies on optical absorption measurements and quantum-chemical simulations have been conducted to understand the absorption spectra of pyrazolo[3,4-b]quinoline derivatives, which is crucial for their application in optoelectronic devices (Koścień, Sanetra, Gondek, Danel, Wisła, & Kityk, 2003).
Antimicrobial and Biological Activity
- The antimicrobial properties of pyrazolo[3,4-b]quinoline derivatives have been a significant area of research. For example, a study synthesized and evaluated the antimicrobial activity of novel quinoline derivatives bearing different heterocyclic moieties, including pyrazolo[3,4-b]quinolines (El-Gamal, Hagrs, & Abulkhair, 2016). Another study focused on the synthesis of pyrazoloquinolines as gastric H+/K+-ATPase inhibitors, indicating their potential in medicinal applications (Kalayanov, Kang, Cheon, Lee, Yum, Kim, & Choi, 2010).
Other Applications
- The compound has also been studied in the context of protein kinase inhibition, with a focus on its potential for inhibiting bacterial serine/threonine protein kinases (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013). Additionally, its regioselective acylation and the theoretical analysis of its reactivity have been topics of study, indicating its versatile chemical nature (Savchenko, Silin, Kovalenko, Musatov, Nikitchenko, & Ivachtchenko, 2007).
Safety and Hazards
Zukünftige Richtungen
Quinoline and its derivatives continue to be an area of active research due to their diverse biological activities and their potential as therapeutic agents . Future research will likely focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective therapeutic agents .
Wirkmechanismus
Target of Action
Quinoline-based compounds, which include this compound, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s worth noting that quinoline-based compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Quinoline derivatives have been reported to display significant anti-proliferative activity through different mechanisms of action such as disruption of cell migration, dna intercalation, inhibition of angiogenesis, and apoptosis induction .
Result of Action
Some quinoline derivatives have shown significant biological activity against various cell lines .
Action Environment
The action of quinoline-based compounds can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-13-11-17(12-14-18)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)16-7-3-2-4-8-16/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPNQOHXJJTWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)
![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)



![N'-[(thiophen-2-yl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2582453.png)

![2-[3-(4-METHOXYPHENYL)-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2582455.png)

![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)
![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)
![ethyl 4-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2582464.png)
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2582465.png)
